REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.[IH:11]>C(Cl)Cl>[I:11][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1
|
Name
|
|
Quantity
|
2110 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=N1)C)SC
|
Name
|
|
Quantity
|
2.26 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
ADDITION
|
Details
|
The solid was treated with sat. aqueous NaHCO3 (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×30 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
WASH
|
Details
|
was washed with saturated NaCl (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude product as a yellow solid
|
Type
|
CUSTOM
|
Details
|
This was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 50% CH2Cl2/hexanes
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NC(=NC(=N1)C)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.86 mmol | |
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 65.4% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |